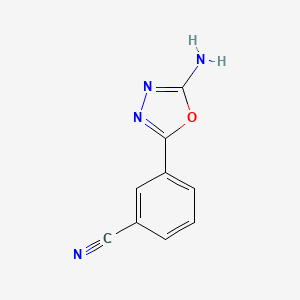

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile

描述

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile is a heterocyclic compound that contains an oxadiazole ring fused with a benzonitrile moiety.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-cyanobenzohydrazide with an appropriate nitrile oxide under controlled conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitro-oxadiazole derivatives.

Reduction: Formation of amino-oxadiazole derivatives.

Substitution: Formation of halogenated benzonitrile derivatives.

科学研究应用

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of advanced materials such as polymers and dyes.

作用机制

The mechanism of action of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

相似化合物的比较

- 3-(5-Amino-1,2,4-oxadiazol-2-yl)benzonitrile

- 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile

- 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzamide

Comparison:

- Structural Differences: The presence of different heteroatoms (oxygen, sulfur) in the ring structure.

- Reactivity: Variations in reactivity due to different electronic effects of the heteroatoms.

- Applications: While all these compounds have potential applications in medicinal chemistry, their specific uses may vary based on their unique properties .

生物活性

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The molecular formula of this compound is CHNO, with a molar mass of approximately 186.17 g/mol. Its structure includes an oxadiazole ring, which is known for contributing to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the oxadiazole moiety. For instance, derivatives such as N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated potent activity against Neisseria gonorrhoeae , a significant Gram-negative pathogen. These studies indicate that modifications to the oxadiazole structure can enhance antibacterial efficacy against resistant strains .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| HSGN-237 | N. gonorrhoeae | 0.25 µg/mL |

| HSGN-238 | MRSA | 0.5 µg/mL |

| HSGN-238 | VRE | 0.5 µg/mL |

| HSGN-237 | Listeria monocytogenes | 0.25 µg/mL |

Anticancer Activity

The compound has also shown promise in cancer research. Various derivatives of oxadiazoles have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, compounds derived from the oxadiazole structure have been tested against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.38 |

| Compound B | MDA-MB-231 | 12.50 |

| Compound C | MEL-8 | 8.20 |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Bacterial Growth : The oxadiazole ring likely interferes with bacterial cell wall synthesis or protein synthesis.

- Induction of Apoptosis : In cancer cells, these compounds can induce apoptosis through pathways involving p53 and caspase activation .

- Selective Toxicity : Studies suggest that these derivatives can selectively target cancerous cells while sparing normal cells.

Case Studies

- Antibacterial Efficacy Against Resistant Strains : A study demonstrated that HSGN-238 effectively reduced the burden of intracellular MRSA in human cell lines while maintaining low toxicity levels .

- Cytotoxic Effects on Cancer Cells : Research indicated that certain oxadiazole derivatives exhibited higher cytotoxicity than doxorubicin against leukemia cell lines, highlighting their potential as chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile?

The compound is typically synthesized via cyclization reactions. For example, cyanogen bromide can react with carbohydrazide intermediates under reflux conditions to form the oxadiazole ring. Subsequent functionalization with benzonitrile derivatives is achieved using coupling agents like isatin or via nucleophilic substitution . Key characterization methods include IR spectroscopy (to confirm C=O and C=N bonds) and H NMR (to identify aromatic protons and amino groups) .

Q. Which assays are used to evaluate its anticancer potential?

The MTT assay is a gold standard for cytotoxicity screening. It measures mitochondrial enzyme activity in living cells by reducing tetrazolium dye (MTT) to purple formazan. For this compound, this assay was used at concentrations ranging from 10–100 µM, with IC values calculated to quantify potency against cancer cell lines .

Q. How is antibacterial efficacy determined for this compound?

Antibacterial activity is assessed via the broth microdilution method to determine the minimum inhibitory concentration (MIC). Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains are commonly tested. For example, MIC values of 7.55 µM were reported for related oxadiazole derivatives, with ciprofloxacin as a positive control .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be analyzed for oxadiazole analogs?

SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing oxygen with sulfur in the oxadiazole ring) and comparing their bioactivities. For instance, substituting the benzene ring with a pyridinyl group enhances antimycobacterial activity, while methyl groups improve lipophilicity and membrane penetration . Computational tools like molecular docking can predict binding affinities to targets such as α-amylase or kinase enzymes .

Q. How should discrepancies in MIC values across studies be addressed?

Variations in MICs may arise from differences in bacterial strains, growth media, or assay protocols. To resolve contradictions, researchers should standardize protocols (e.g., CLSI guidelines) and include internal controls (e.g., reference antibiotics). Statistical tools like ANOVA can identify significant differences in efficacy across experimental setups .

Q. What in silico methods predict the pharmacokinetics of this compound?

Tools like SwissADME or pkCSM predict absorption, distribution, metabolism, and excretion (ADME). For example, logP values (<3) suggest moderate lipophilicity, while topological polar surface area (TPSA) >80 Å indicates low blood-brain barrier penetration. Toxicity can be assessed using ProTox-II for hepatotoxicity or Ames mutagenicity tests .

Q. How to design experiments to assess kinase inhibition specificity?

Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test inhibition against a broad range of kinases (e.g., EGFR, VEGFR). Dose-response curves (10 nM–10 µM) and selectivity scores (ratio of IC values for target vs. off-target kinases) quantify specificity. For example, derivatives with trifluoromethyl groups showed >100-fold selectivity for NMDA receptors .

Q. How to validate target engagement in cellular models?

Techniques include cellular thermal shift assays (CETSA) to confirm binding to α-amylase or kinase targets. For antifungal studies, GFP-tagged fungal strains can visualize compound localization. Competitive binding assays with fluorescent probes (e.g., FITC-labeled inhibitors) quantify target occupancy in live cells .

属性

IUPAC Name |

3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSLHZOUTRJQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NN=C(O2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602672 | |

| Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016521-87-1 | |

| Record name | 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。